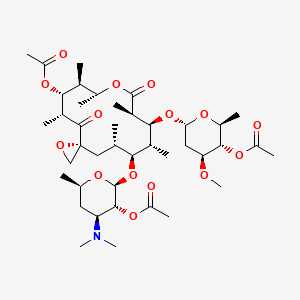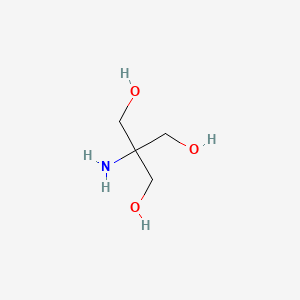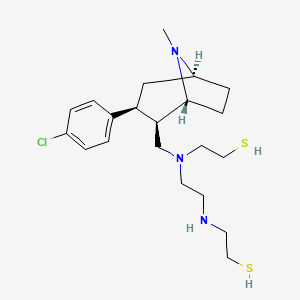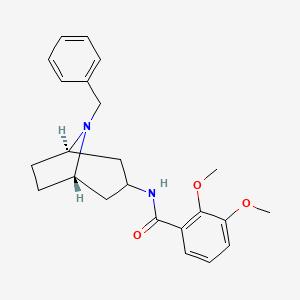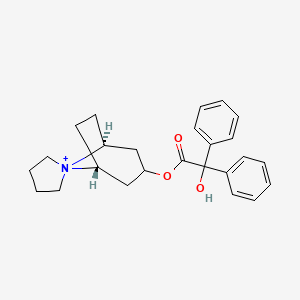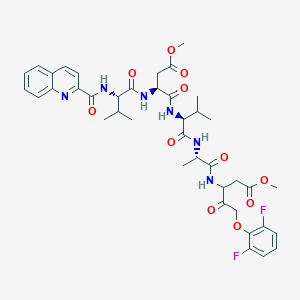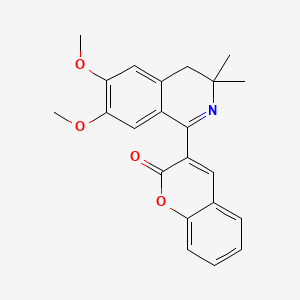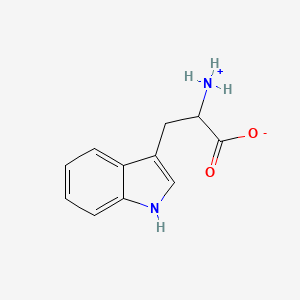
N-琥珀酰亚胺基碘乙酸酯
描述
“2,5-Dioxopyrrolidin-1-yl 2-iodoacetate” is a chemical compound with the molecular formula C6H6INO4 . It is also known by other names such as N-Succinimidyl Iodoacetate, SIA Crosslinker, Iodoacetic acid N-hydroxysuccinimide ester .
Molecular Structure Analysis
The molecular structure of “2,5-Dioxopyrrolidin-1-yl 2-iodoacetate” is represented by the InChI string: InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 . The compound has a molecular weight of 283.02 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.02 g/mol, an XLogP3-AA of -0.1, and a topological polar surface area of 63.7 Ų . It has no hydrogen bond donors and four hydrogen bond acceptors .科学研究应用
蛋白质标记和交联
N-琥珀酰亚胺基碘乙酸酯 (SIA) 因其反应基团 NHS 酯和碘乙酰基而被广泛用于蛋白质标记和交联 。它促进了胺基与巯基的缀合,形成稳定的酰胺和硫醚键,这在研究蛋白质相互作用和功能中至关重要。
肽-蛋白质生物缀合物
SIA 在制备具有可预测缀合比率的肽-蛋白质生物缀合物中发挥着重要作用 。此应用对于开发靶向治疗和诊断至关重要,因为它允许将肽精确地连接到载体蛋白上。
酶免疫缀合物
该化合物用于创建酶免疫缀合物,这在免疫测定和诊断测试中至关重要 。这些缀合物能够检测和量化各种生物样品中特定的抗原或抗体。
半抗原载体分子缀合物
SIA 在合成半抗原载体分子缀合物中发挥作用 。这些在疫苗开发和生产用于治疗和研究目的的抗体中很重要。
抗惊厥药物开发
研究探索了 2,5-二氧代吡咯烷-1-基衍生物(包括 SIA)在寻找新型抗惊厥药方面的应用 。这些研究侧重于合成具有潜在神经疾病治疗应用的化合物。
寡脱氧核苷酸缀合
SIA 用于寡脱氧核苷酸与肽的缀合,用于遗传研究和治疗 。此应用在基因调控领域和反义疗法开发中具有重要意义。
作用机制
Target of Action
N-Succinimidyl Iodoacetate (SIA Crosslinker) is primarily targeted towards molecules containing primary amines and sulfhydryl groups . These targets play a crucial role in various biological processes, including protein synthesis and function.
Mode of Action
The compound interacts with its targets through two key reactions :
Biochemical Pathways
The compound affects the biochemical pathways involving proteins with primary amines and sulfhydryl groups . The formation of amide and thioether bonds can lead to changes in protein structure and function, affecting downstream effects in the associated biochemical pathways.
Result of Action
The result of the compound’s action is the formation of stable amide and thioether bonds with target molecules . This can lead to the creation of cross-linked proteins or the conjugation of different molecules, which can have various molecular and cellular effects depending on the specific targets involved.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The compound’s reactivity towards primary amines and sulfhydryl groups is pH-dependent, with optimal activity observed at pH 7-9 for amine reaction and pH > 7.5 for sulfhydryl reaction.
生化分析
Biochemical Properties
N-Succinimidyl Iodoacetate interacts with various biomolecules, primarily amino and sulfhydryl groups . It is known for its reactive groups: NHS ester and iodoacetyl . The NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond, while the iodoacetyl group reacts with sulfhydryl groups at pH > 7.5 to form a stable thioether bond .
Cellular Effects
The effects of N-Succinimidyl Iodoacetate on cells are primarily observed in its ability to inhibit glycolysis . It is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This inhibition can lead to a decrease in cellular lactate production and can cause a delayed cell death .
Molecular Mechanism
The molecular mechanism of N-Succinimidyl Iodoacetate involves its interaction with biomolecules at the molecular level. The NHS ester of N-Succinimidyl Iodoacetate reacts with primary amines to form a stable amide bond, while the iodoacetyl group reacts with sulfhydryl groups to form a stable thioether bond . These reactions allow N-Succinimidyl Iodoacetate to exert its effects, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Succinimidyl Iodoacetate can change over time. For instance, exposure of astroglia-rich primary cultures to N-Succinimidyl Iodoacetate in concentrations of up to 1 mM can cause a delayed cell death that is detectable after 90 minutes of incubation .
Metabolic Pathways
N-Succinimidyl Iodoacetate plays a role in the metabolic pathway of glycolysis . It is known to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a pivotal role in the glycolytic pathway .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGQQTWSGDXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391202 | |
| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-27-8 | |
| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39028-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
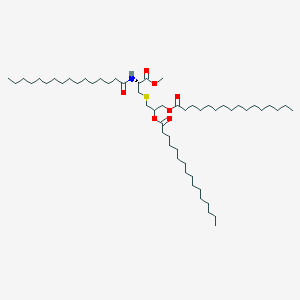
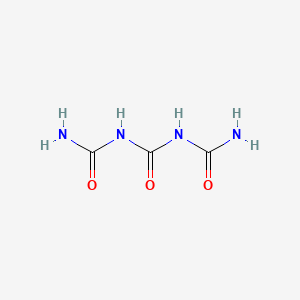


![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)
